Upadacitinib

描述

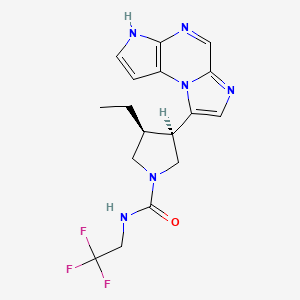

Structure

3D Structure

属性

IUPAC Name |

(3S,4R)-3-ethyl-4-(1,5,7,10-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-12-yl)-N-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19F3N6O/c1-2-10-7-25(16(27)24-9-17(18,19)20)8-11(10)13-5-22-14-6-23-15-12(26(13)14)3-4-21-15/h3-6,10-11,21H,2,7-9H2,1H3,(H,24,27)/t10-,11+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYQFJHHDOKWSHR-MNOVXSKESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN(CC1C2=CN=C3N2C4=C(NC=C4)N=C3)C(=O)NCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1CN(C[C@@H]1C2=CN=C3N2C4=C(NC=C4)N=C3)C(=O)NCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19F3N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901027919 | |

| Record name | Upadacitinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901027919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1310726-60-3 | |

| Record name | (3S,4R)-3-Ethyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)-1-pyrrolidinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1310726-60-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Upadacitinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1310726603 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Upadacitinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15091 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Upadacitinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901027919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | UPADACITINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4RA0KN46E0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

16-19 | |

| Record name | Upadacitinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15091 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

Upadacitinib's Effect on Cytokine Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Upadacitinib (RINVOQ®) is an oral, selective Janus kinase (JAK) inhibitor that has demonstrated efficacy in the treatment of several immune-mediated inflammatory diseases.[1][2] Its therapeutic effect is rooted in the modulation of cytokine signaling pathways that are central to the inflammatory process. This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its effects on cytokine signaling. It includes a compilation of quantitative data on its inhibitory activity, detailed descriptions of relevant experimental protocols, and visualizations of the key signaling pathways and experimental workflows.

Introduction: The JAK-STAT Signaling Pathway

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical intracellular signaling cascade that transduces signals from a wide array of cytokines, interferons, and hormones.[3][4] This pathway plays a pivotal role in regulating immune responses, hematopoiesis, and cellular proliferation. The JAK family consists of four tyrosine kinases: JAK1, JAK2, JAK3, and TYK2. These kinases are non-covalently associated with the intracellular domains of cytokine receptors.

Upon cytokine binding, the receptor chains dimerize, bringing the associated JAKs into close proximity, leading to their trans-activation and subsequent phosphorylation of the receptor's intracellular domain. This creates docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are then phosphorylated by the activated JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors, modulating the expression of target genes involved in inflammation and immune function.[3]

Dysregulation of the JAK-STAT pathway is a key driver in the pathogenesis of numerous autoimmune and inflammatory diseases, making it a prime target for therapeutic intervention.

This compound: Mechanism of Action

This compound is a small molecule inhibitor that functions as an ATP-competitive inhibitor of JAKs.[1][5] By binding to the ATP-binding site of the kinase domain, this compound prevents the phosphorylation of JAKs and, consequently, the downstream phosphorylation and activation of STATs.[6][7] This blockade of the JAK-STAT signaling cascade inhibits the biological effects of numerous pro-inflammatory cytokines.

Selectivity Profile

A key characteristic of this compound is its selectivity for JAK1 over the other JAK isoforms.[3][8] This selectivity is attributed to specific interactions within the ATP-binding pocket of JAK1.[9] The preferential inhibition of JAK1 is thought to provide a more targeted immunomodulatory effect while potentially minimizing off-target effects associated with the inhibition of other JAKs, such as the role of JAK2 in erythropoiesis and the function of JAK3 in lymphocyte development.[3]

Quantitative Data on this compound's Inhibitory Activity

The inhibitory potency and selectivity of this compound have been characterized in various in vitro assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Enzymatic Inhibition of JAK Isoforms by this compound

| Janus Kinase Isoform | IC50 (nM) | Reference |

| JAK1 | 43 | [1] |

| JAK2 | 120 | [1] |

| JAK3 | 2300 | [1] |

| TYK2 | 4700 | [1] |

IC50 (Half-maximal inhibitory concentration) values represent the concentration of this compound required to inhibit 50% of the enzymatic activity of the respective JAK isoform in a cell-free assay.

Table 2: Cellular Selectivity of this compound

| Parameter | Fold Selectivity | Reference |

| JAK1 vs. JAK2 | >40 | [1] |

| JAK1 vs. JAK3 | >130 | [1] |

| JAK1 vs. TYK2 | >190 | [1] |

Cellular selectivity was determined in engineered cell lines to assess the potency of this compound against each individual kinase in a cellular context.

Impact on Cytokine-Induced STAT Phosphorylation

This compound has been shown to inhibit the phosphorylation of STAT proteins in response to stimulation by various cytokines in a concentration-dependent manner.[7] This pharmacodynamic effect has been demonstrated in both preclinical and clinical studies. For instance, this compound potently inhibits IL-6-induced STAT3 phosphorylation (mediated by JAK1/JAK2) and IL-7-induced STAT5 phosphorylation (mediated by JAK1/JAK3).[1][7]

Experimental Protocols

This section outlines the general methodologies for key experiments used to characterize the activity of this compound.

In Vitro JAK Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay is used to determine the direct inhibitory effect of this compound on the enzymatic activity of purified JAK isoforms.

Principle: The assay measures the phosphorylation of a substrate peptide by the JAK enzyme. It utilizes Homogeneous Time-Resolved Fluorescence (HTRF) technology, which is based on fluorescence resonance energy transfer (FRET) between a donor fluorophore (e.g., Europium cryptate) conjugated to an anti-phospho-substrate antibody and an acceptor fluorophore (e.g., d2) conjugated to the substrate. When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into close proximity and generating a FRET signal.

General Protocol:

-

Reagent Preparation: Prepare assay buffer, recombinant JAK enzyme, substrate peptide, ATP, and a serial dilution of this compound.

-

Kinase Reaction: In a microplate, combine the JAK enzyme, substrate peptide, and this compound (or vehicle control).

-

Initiation: Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow for substrate phosphorylation.

-

Detection: Stop the reaction and add the HTRF detection reagents (anti-phospho-substrate antibody-Europium cryptate and streptavidin-d2 if the substrate is biotinylated).

-

Signal Reading: After another incubation period, read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

-

Data Analysis: Calculate the HTRF ratio (acceptor signal / donor signal) and plot it against the concentration of this compound to determine the IC50 value.

HTRF Kinase Assay Workflow

Cellular Phospho-STAT Flow Cytometry Assay

This assay measures the inhibitory effect of this compound on cytokine-induced STAT phosphorylation in whole blood or isolated peripheral blood mononuclear cells (PBMCs).

Principle: Cells are stimulated with a specific cytokine in the presence or absence of this compound. The cells are then fixed and permeabilized to allow intracellular staining with fluorescently labeled antibodies that specifically recognize the phosphorylated form of a STAT protein. Flow cytometry is used to quantify the fluorescence intensity of the phospho-STAT signal on a single-cell level.

General Protocol:

-

Cell Preparation: Collect whole blood or isolate PBMCs.

-

Inhibitor Incubation: Pre-incubate the cells with a serial dilution of this compound or vehicle control for a specified time.

-

Cytokine Stimulation: Add a specific cytokine (e.g., IL-6 to induce pSTAT3, or IL-7 to induce pSTAT5) and incubate for a short period (e.g., 15-30 minutes) at 37°C.

-

Fixation: Stop the stimulation by adding a fixation buffer (e.g., paraformaldehyde) to cross-link proteins and preserve the phosphorylation state.

-

Permeabilization: Permeabilize the cells with a reagent like ice-cold methanol to allow antibody access to intracellular targets.

-

Staining: Stain the cells with a cocktail of fluorescently labeled antibodies, including an antibody specific for the phosphorylated STAT protein of interest and cell surface markers to identify different cell populations (e.g., CD4 for T helper cells).

-

Data Acquisition: Acquire the samples on a flow cytometer.

-

Data Analysis: Gate on the cell population of interest and measure the median fluorescence intensity (MFI) of the phospho-STAT signal. Plot the MFI against the this compound concentration to determine the IC50 in a cellular context.

Phospho-Flow Cytometry Workflow

Visualization of Signaling Pathways

The following diagrams illustrate the JAK-STAT signaling pathway and the point of inhibition by this compound.

JAK-STAT Signaling Pathway and this compound Inhibition

Conclusion

This compound is a selective JAK1 inhibitor that effectively modulates the signaling of numerous pro-inflammatory cytokines. Its mechanism of action, centered on the inhibition of the JAK-STAT pathway, has been well-characterized through a variety of in vitro and cellular assays. The quantitative data on its inhibitory potency and selectivity, combined with an understanding of its effects on STAT phosphorylation, provide a strong rationale for its therapeutic use in a range of immune-mediated inflammatory diseases. The experimental protocols outlined in this guide serve as a foundation for the continued investigation of this compound and other JAK inhibitors in both research and drug development settings.

References

- 1. revvity.com [revvity.com]

- 2. Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]

- 3. revvity.co.jp [revvity.co.jp]

- 4. JAK inhibition as a therapeutic strategy for immune and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Intracellular Staining for Analysis of the Expression and Phosphorylation of Signal Transducers and Activators of Transcription (STATs) in NK Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. karger.com [karger.com]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

- 8. Study Details Page [abbvieclinicaltrials.com]

- 9. Homogeneous time-resolved fluorescence and its applications for kinase assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of Upadacitinib's JAK Selectivity: A Technical Guide

Introduction

Upadacitinib (RINVOQ®) is an oral, small-molecule inhibitor of the Janus kinase (JAK) family of enzymes.[1][2] The JAK-STAT (Signal Transducer and Activator of Transcription) signaling pathway is a critical intracellular cascade that transduces signals from numerous cytokines and growth factors, playing a pivotal role in immune responses and hematopoiesis.[1][3] The JAK family consists of four tyrosine kinases: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). Given the varied roles of each JAK isozyme, the selectivity of a JAK inhibitor is a key determinant of its efficacy and safety profile.[3][4] this compound was specifically engineered for greater selectivity for JAK1 over other JAK family members, with the hypothesis that this would translate into a more favorable benefit-risk profile by targeting key pro-inflammatory cytokine pathways while minimizing effects on pathways mediated by other JAKs.[5][6][7]

This technical guide provides an in-depth overview of the in vitro methods used to characterize the selectivity of this compound, presents the quantitative data from these assays, and visualizes the key signaling pathways and experimental workflows.

The JAK-STAT Signaling Pathway

The canonical JAK-STAT pathway is initiated when a cytokine binds to its specific receptor on the cell surface. This binding event brings the associated JAKs into close proximity, leading to their trans-activation and phosphorylation. The activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins. Once recruited, STATs are themselves phosphorylated by the JAKs, causing them to dimerize and translocate to the nucleus, where they act as transcription factors to regulate the expression of target genes. This compound functions as an ATP-competitive inhibitor, blocking the kinase activity of JAKs and thereby preventing the downstream phosphorylation and activation of STATs.[8][9][10]

References

- 1. This compound: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. Molecular Modeling Insights into this compound Selectivity upon Binding to JAK Protein Family - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. In vitro and in vivo characterization of the JAK1 selectivity of this compound (ABT-494) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vitro and in vivo characterization of the JAK1 selectivity of this compound (ABT-494) | Semantic Scholar [semanticscholar.org]

- 8. This compound: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]

- 9. droracle.ai [droracle.ai]

- 10. What is the mechanism of action of this compound hemihydrate? [synapse.patsnap.com]

Upadacitinib's Impact on STAT Phosphorylation in Primary Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism of action of upadacitinib, a selective Janus kinase (JAK) inhibitor, with a specific focus on its impact on Signal Transducer and Activator of Transcription (STAT) phosphorylation in primary human cells. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the signaling pathways and experimental workflows involved.

Introduction: The JAK-STAT Pathway and this compound's Mechanism of Action

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) signaling pathway is a critical intracellular cascade that transduces signals from a wide array of cytokines, interferons, and growth factors to the nucleus, regulating gene expression involved in immunity, inflammation, and hematopoiesis.[1][2] The pathway is initiated when a ligand binds to its corresponding cell surface receptor, leading to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins. Subsequently, STATs are phosphorylated by JAKs, leading to their dimerization, translocation to the nucleus, and modulation of target gene transcription.[2][3]

This compound is an oral, selective JAK inhibitor that primarily targets JAK1.[1][2] It functions as an adenosine triphosphate (ATP)-competitive inhibitor, blocking the kinase activity of JAKs and thereby preventing the phosphorylation and activation of downstream STAT proteins.[3][4] This disruption of the JAK-STAT signaling cascade results in the suppression of pro-inflammatory cytokine signaling, which is central to its therapeutic effects in various immune-mediated inflammatory diseases.[4][5]

Quantitative Analysis of this compound's Inhibitory Activity

The potency and selectivity of this compound have been characterized in both enzymatic and cellular assays. The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound against different JAK isoforms and its inhibitory effects on cytokine-induced STAT phosphorylation in primary cells.

Table 1: this compound IC50 Values in Enzymatic and Cellular Assays

| Assay Type | JAK1 (μM) | JAK2 (μM) | JAK3 (μM) | TYK2 (μM) | Reference |

| Enzymatic Assay | 0.043 | 0.12 | 2.3 | 4.7 | [4] |

| Engineered Cell Line Assay | 0.014 | 0.593 | - | - | [6] |

Table 2: this compound's Inhibition of Cytokine-Induced STAT Phosphorylation in Human Primary Cells

| Cell Type | Cytokine Stimulus | Phosphorylated STAT | Pathway Dependence | IC50 (nM) | Reference |

| Human Leukocytes | IL-6 | pSTAT3 | JAK1/JAK2 | Potently Inhibited | [7] |

| Human Leukocytes | IL-7 | pSTAT5 | JAK1/JAK3 | Potently Inhibited | [4] |

| Human Leukocytes | IL-2 | pSTAT5 | JAK1/JAK3 | Potently Inhibited | [8] |

| Human Leukocytes | IL-4 | pSTAT6 | JAK1/JAK3 | Potently Inhibited | [8] |

| Human Leukocytes | IL-15 | pSTAT5 | JAK1/JAK3 | Potently Inhibited | [8] |

| Human Leukocytes | IL-21 | pSTAT3 | JAK1/JAK3 | Potently Inhibited | [8] |

| Human Leukocytes | IFN-γ | pSTAT1 | JAK1/JAK2 | Potently Inhibited | [6] |

| Human Leukocytes | GM-CSF | pSTAT5 | JAK2/JAK2 | Less Potently Inhibited | [8] |

| Human Entheseal T Cells | IFN-γ | pSTAT1 | JAK1/JAK2 | Inhibition Observed | [9] |

Signaling Pathways and Experimental Workflow Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the core signaling pathways and experimental workflows discussed in this guide.

Caption: The canonical JAK-STAT signaling pathway.

Caption: this compound's competitive inhibition of ATP binding to JAK.

Caption: Workflow for assessing STAT phosphorylation by flow cytometry.

Experimental Protocols

The following provides a generalized, detailed methodology for assessing the impact of this compound on cytokine-induced STAT phosphorylation in primary human cells, based on commonly cited practices.

4.1. Isolation of Peripheral Blood Mononuclear Cells (PBMCs)

-

Blood Collection: Collect whole blood from healthy donors into tubes containing an anticoagulant (e.g., EDTA).

-

Dilution: Dilute the whole blood 1:1 with phosphate-buffered saline (PBS).

-

Density Gradient Centrifugation: Carefully layer the diluted blood over a density gradient medium (e.g., Ficoll-Paque).

-

Centrifugation: Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

-

Harvesting: Aspirate the upper layer (plasma) and carefully collect the buffy coat layer containing PBMCs.

-

Washing: Wash the collected PBMCs with PBS and centrifuge at 300 x g for 10 minutes. Repeat the wash step.

-

Cell Counting and Resuspension: Resuspend the cell pellet in a suitable cell culture medium (e.g., RPMI-1640) and perform a cell count to determine cell viability and concentration.

4.2. In Vitro Inhibition of STAT Phosphorylation

-

Cell Plating: Plate the isolated PBMCs at a density of 1 x 10^6 cells/well in a 96-well plate.

-

This compound Pre-incubation: Add varying concentrations of this compound (or a vehicle control, e.g., DMSO) to the cells and incubate for 1 hour at 37°C in a 5% CO2 incubator.[10]

-

Cytokine Stimulation: Add the specific cytokine of interest (e.g., 100 ng/mL of IL-6 or IFN-α) to the wells and incubate for 15 minutes at 37°C.[10]

-

Fixation: Immediately fix the cells by adding a fixation buffer (e.g., 4% paraformaldehyde) to stop the signaling cascade. Incubate for 10-15 minutes at room temperature.

-

Permeabilization: Wash the cells with PBS and then add a permeabilization buffer (e.g., ice-cold methanol or a commercially available saponin-based buffer) to allow intracellular antibody staining. Incubate as per the manufacturer's instructions.

4.3. Flow Cytometry Analysis

-

Antibody Staining: Wash the permeabilized cells and then incubate with a cocktail of fluorochrome-conjugated antibodies for 30-60 minutes at room temperature, protected from light. The antibody panel should include an antibody against the phosphorylated STAT of interest (e.g., anti-pSTAT3-AF647) and antibodies to identify specific cell populations (e.g., anti-CD3 for T cells, anti-CD19 for B cells, anti-CD14 for monocytes).

-

Washing: Wash the cells to remove unbound antibodies.

-

Data Acquisition: Resuspend the cells in a flow cytometry staining buffer and acquire data on a flow cytometer.

-

Data Analysis: Gate on the specific leukocyte subpopulations based on their surface marker expression. Within each population, quantify the median fluorescence intensity (MFI) of the pSTAT signal to determine the level of STAT phosphorylation. The percentage of inhibition can be calculated relative to the cytokine-stimulated, vehicle-treated control.

Conclusion

This compound is a potent and selective JAK1 inhibitor that effectively blocks the phosphorylation of STAT proteins downstream of cytokine receptor activation. This inhibitory action is concentration-dependent and has been demonstrated across various primary human immune cell types. The methodologies outlined in this guide provide a framework for the continued investigation and characterization of this compound and other JAK inhibitors in a preclinical or translational research setting. The quantitative data and visual aids presented herein offer a comprehensive overview of this compound's impact on the JAK-STAT signaling pathway.

References

- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. What is the mechanism of action of this compound hemihydrate? [synapse.patsnap.com]

- 4. This compound: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. In vitro and in vivo characterization of the JAK1 selectivity of this compound (ABT-494) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. news.abbvie.com [news.abbvie.com]

- 8. researchgate.net [researchgate.net]

- 9. POS0331 this compound EFFECTIVELY LIMITS IL-23 DRIVEN INFLAMMATION AT THE ENTHESIS BY INHIBITING T CELL STAT1 PHOSPHORYLATION, IL-17A AND TNFα PRODUCTION | Annals of the Rheumatic Diseases [ard.bmj.com]

- 10. Development and evaluation of two whole-blood flow cytometry protocols for monitoring patients treated with JAK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Molecular Blueprint of Upadacitinib's JAK1 Selectivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the molecular underpinnings of Upadacitinib's notable selectivity for Janus Kinase 1 (JAK1) over Janus Kinase 2 (JAK2). By dissecting the structural and biochemical interactions, we provide a comprehensive resource for understanding the nuanced mechanism of this targeted immunomodulator.

Introduction: The Significance of JAK1 Selectivity

The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), are intracellular tyrosine kinases pivotal to cytokine signaling pathways that regulate inflammation and immune responses.[1] While inhibition of JAKs has proven to be a successful therapeutic strategy for a range of autoimmune diseases, the individual roles of each JAK isoform are distinct. JAK1 is predominantly involved in the signaling of pro-inflammatory cytokines, whereas JAK2 is crucial for erythropoiesis and myelopoiesis.[1] Consequently, selective inhibition of JAK1 is hypothesized to offer a favorable benefit-risk profile by minimizing off-target effects associated with JAK2 inhibition, such as anemia and thrombocytopenia.[2] this compound (ABT-494) was engineered with this principle in mind, demonstrating significant selectivity for JAK1 over other JAK family members.[2][3]

Quantitative Analysis of this compound's Inhibitory Profile

The selectivity of this compound for JAK1 has been quantified through both enzymatic and cellular assays. The half-maximal inhibitory concentration (IC50) values from these studies consistently demonstrate a higher potency against JAK1.

Table 1: Enzymatic Assay Data for this compound

| Kinase | IC50 (nM) | Reference |

| JAK1 | 43 | [4] |

| JAK2 | 120 | [4] |

| JAK3 | 2300 | [4] |

| TYK2 | 4700 | [4] |

Table 2: Cellular Assay Data for this compound

| Assay | IC50 (nM) | Selectivity (fold vs. JAK1) | Reference |

| JAK1 (IL-6-induced pSTAT1) | 414 | - | [5] |

| JAK2 (GM-CSF-induced pSTAT5) | 19,917 | ~48 | [5] |

| JAK1/3 (IL-2-induced pSTAT5) | - | >100 vs JAK3 | [2] |

Note: Cellular assay IC50 values can vary depending on the cell type and specific cytokine stimulant used.

Table 3: Comparative Selectivity of JAK Inhibitors (Cellular Assays)

| Inhibitor | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK1/JAK2 Selectivity (fold) | Reference |

| This compound | ~14 | ~593 | ~42 | [6] |

| Tofacitinib | ~1.7-3.7 | ~1.8-4.1 | ~1 | [7] |

| Baricitinib | - | - | JAK1/2 inhibitor | [4] |

| Filgotinib | - | - | High JAK1 selectivity | [8][9] |

The Molecular Basis of JAK1 Selectivity

The selectivity of this compound for JAK1 over JAK2 is rooted in subtle yet critical differences in the amino acid composition of their ATP-binding pockets. These differences create a more favorable binding environment for this compound in JAK1.

The Role of the Hinge Region and Glycine-Rich Loop

Molecular modeling studies have revealed that the interaction of this compound with the hinge region and the glycine-rich loop of the kinase domain is a key determinant of its selectivity.[7] this compound forms more extensive hydrogen bond networks with residues in the JAK1 hinge region compared to JAK2.[10]

Key Amino Acid Residues

Specific amino acid variations between JAK1 and JAK2 in the ATP-binding site are crucial for this compound's selectivity. While the overall homology is high, differences in charge and steric hindrance play a significant role. For example, the substrate-binding site of JAK2 is more positively charged due to the presence of residues like Lys-857, whereas the corresponding region in JAK1 has a greater negative charge from residues such as Glu-883.[11][12] This charge difference can influence the binding affinity of inhibitors. Furthermore, a tyrosine residue (Tyr931) in the hinge region of JAK2, which is a phenylalanine in JAK1, presents a unique interaction site that can be exploited for designing selective inhibitors.[12][13]

Visualizing the Molecular Interactions and Pathways

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).

JAK-STAT Signaling Pathway

Caption: A simplified diagram of the JAK-STAT signaling pathway.

Experimental Workflow for Cellular pSTAT Assay

Caption: A generalized workflow for a cellular STAT phosphorylation assay.

Structural Basis for Selectivity

Caption: A diagram illustrating the key structural determinants of this compound's selectivity.

Experimental Protocols

Detailed, step-by-step protocols for the key experiments cited are provided below. These are representative protocols synthesized from publicly available information and may require optimization for specific laboratory conditions.

Biochemical Kinase Inhibition Assay (IC50 Determination)

Objective: To determine the concentration of this compound required to inhibit 50% of the enzymatic activity of purified JAK1 and JAK2.

Materials:

-

Purified recombinant human JAK1 and JAK2 kinase domains

-

ATP

-

Peptide substrate (e.g., a poly-Glu-Tyr peptide)

-

This compound

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection system

-

384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare a serial dilution of this compound in kinase assay buffer.

-

In a 384-well plate, add the this compound dilutions. Include wells with vehicle control (DMSO) for 0% inhibition and wells without enzyme for 100% inhibition.

-

Add the JAK1 or JAK2 enzyme to each well (except the 100% inhibition control).

-

Add the peptide substrate to all wells.

-

Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for each enzyme.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Measure the luminescence on a plate reader.

-

Calculate the percent inhibition for each this compound concentration relative to the controls.

-

Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular STAT Phosphorylation Assay

Objective: To measure the inhibition of cytokine-induced STAT phosphorylation by this compound in a cellular context.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., TF-1 cells)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum

-

This compound

-

Cytokines: Recombinant human IL-6 (for JAK1) and GM-CSF (for JAK2)

-

Phosflow Lyse/Fix Buffer (BD Biosciences)

-

Phosflow Perm Buffer III (BD Biosciences)

-

Fluorescently labeled antibodies against pSTAT1 (for IL-6 stimulation) and pSTAT5 (for GM-CSF stimulation)

-

Flow cytometer

Procedure:

-

Culture cells in RPMI-1640 medium.

-

Plate the cells in a 96-well plate.

-

Add serial dilutions of this compound to the wells and incubate for 1-2 hours at 37°C.

-

Stimulate the cells with the appropriate cytokine (IL-6 for JAK1-dependent signaling, GM-CSF for JAK2-dependent signaling) for 15-30 minutes at 37°C.

-

Fix the cells by adding Phosflow Lyse/Fix Buffer.

-

Permeabilize the cells by adding cold Phosflow Perm Buffer III.

-

Wash the cells with staining buffer (e.g., PBS with 2% FBS).

-

Stain the cells with the fluorescently labeled anti-pSTAT antibodies for 30-60 minutes at room temperature in the dark.

-

Wash the cells and resuspend in staining buffer.

-

Acquire data on a flow cytometer, measuring the fluorescence intensity of the pSTAT signal.

-

Analyze the data to determine the median fluorescence intensity (MFI) for each condition.

-

Calculate the percent inhibition of STAT phosphorylation and determine the IC50 value as described for the biochemical assay.

Conclusion

The selectivity of this compound for JAK1 over JAK2 is a multi-faceted phenomenon driven by specific molecular interactions within the ATP-binding pocket. Key differences in the amino acid composition of the hinge region and glycine-rich loop between JAK1 and JAK2 create a more favorable binding environment for this compound in JAK1, leading to its higher potency. This selectivity, quantified in both biochemical and cellular assays, is a cornerstone of its therapeutic design, aiming to maximize efficacy in treating inflammatory diseases while minimizing potential side effects associated with the inhibition of other JAK isoforms. This technical guide provides a foundational understanding of these principles for researchers and professionals in the field of drug development.

References

- 1. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]

- 2. In vitro and in vivo characterization of the JAK1 selectivity of this compound (ABT-494) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ard.bmj.com [ard.bmj.com]

- 5. Preclinical Characterization of the Selective JAK1 Inhibitor LW402 for Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tofacitinib, Baricitinib, this compound, Filgotinib or Peficitinib? Study Compares Five Rheumatoid | Docwire News [docwirenews.com]

- 7. Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, this compound, tofacitinib and baricitinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. JAK1 [collab.its.virginia.edu]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Investigating the pharmacodynamics of Upadacitinib in ex vivo models

An In-Depth Technical Guide to the Pharmacodynamics of Upadacitinib in Ex Vivo Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacodynamics of this compound, a selective Janus kinase 1 (JAK1) inhibitor, as investigated through various ex vivo models. This document details the underlying signaling pathways, experimental methodologies, and quantitative outcomes, offering valuable insights for researchers in immunology and drug development.

Introduction to this compound and the Role of Ex Vivo Models

This compound (RINVOQ®) is an orally administered, selective JAK1 inhibitor approved for the treatment of several chronic inflammatory diseases.[1][2] Its therapeutic efficacy stems from the modulation of the JAK-STAT signaling pathway, which is crucial for the signaling of numerous pro-inflammatory cytokines.[3][4] Ex vivo models are indispensable tools in pharmacodynamic research, bridging the gap between in vitro biochemical assays and in vivo clinical studies. They utilize primary human cells in a near-physiological environment to assess a drug's mechanism of action, potency, and selectivity. For this compound, these models have been pivotal in confirming its JAK1 selectivity and characterizing its inhibitory effects on cytokine-induced cellular responses.[5][6]

The JAK-STAT Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a principal signaling cascade for a wide array of cytokines and growth factors essential for immunity and inflammation.[4][7] The process begins when a cytokine binds to its specific cell surface receptor, leading to the activation of receptor-associated JAKs.[3][8] Activated JAKs then phosphorylate STAT proteins. These phosphorylated STATs form dimers, translocate into the cell nucleus, and bind to DNA to regulate the transcription of target genes, many of which are pro-inflammatory.[3][8]

This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding site of JAKs, with a high selectivity for JAK1.[4][8] This action blocks the phosphorylation and subsequent activation of STAT proteins, thereby preventing the downstream inflammatory signaling.[3]

Quantitative Data: this compound Potency and Selectivity

Ex vivo and cellular assays have been used to quantify the potency and selectivity of this compound. The half-maximal inhibitory concentration (IC50) is a key metric.

Table 1: this compound IC50 Values in Enzymatic and Cellular Assays

| Assay Type | Target | IC50 (µM) | Selectivity Fold (vs. JAK1) | Reference |

| Enzymatic Assay | JAK1 | 0.045 | - | [5] |

| JAK2 | 0.109 | 2.4x | [5] | |

| JAK3 | 2.1 | 46.7x | [5] | |

| TYK2 | 4.7 | 104.4x | [5] | |

| Cellular Assay | JAK1 | - | - | [5][8] |

| JAK2 | - | >40-60x | [5][8] | |

| JAK3 | - | >100-130x | [5][8] | |

| TYK2 | - | >190x | [8] |

Table 2: this compound IC50 Values from Ex Vivo Human Whole Blood Assays

| Stimulant (Pathway) | Measured Marker | Cell Population | IC50 (µM) | Reference |

| IL-6 (JAK1/JAK2) | pSTAT3 | CD3+ T-Cells | 0.207 | [5] |

| IL-6 (JAK1/JAK2) | pSTAT3 | CD14+ Monocytes | 0.078 | [5] |

Table 3: Effects of this compound in Ex Vivo Co-culture Models (Synovial Fibroblasts and T-cells)

| Treatment | Measured Marker | Effect | Reference |

| This compound (0.01 µM) | IFNγ Secretion | Significant Reduction | [9] |

| This compound (0.01 µM) | IL-17A Secretion | Significant Reduction | [9] |

| This compound (0.1 µM) | IL-6 Secretion | Significant Reduction | [9] |

| This compound (1 µM) | MMP3 Release | Significant Reduction | [9] |

Detailed Experimental Protocols

Ex Vivo Whole Blood Phospho-STAT Flow Cytometry Assay

This assay is a cornerstone for evaluating the pharmacodynamics of JAK inhibitors. It measures the inhibition of cytokine-induced STAT phosphorylation in specific leukocyte populations within a whole blood sample.

Objective: To determine the potency of this compound in inhibiting JAK1- and JAK1/3-dependent signaling pathways.

Methodology:

-

Blood Collection: Whole blood is collected from healthy volunteers or clinical trial subjects into tubes containing an anticoagulant (e.g., EDTA).[10]

-

Drug Incubation: Aliquots of whole blood are incubated with a range of concentrations of this compound or a vehicle control for a specified period (e.g., 1 hour) at 37°C.[10]

-

Cytokine Stimulation: The blood samples are then stimulated with a specific cytokine to activate a particular JAK-STAT pathway (e.g., IL-6 for JAK1/pSTAT3, IL-7 for JAK1/JAK3/pSTAT5) for a short duration (e.g., 15 minutes) at 37°C.[5][10][11] Unstimulated samples serve as a baseline control.

-

Lysis and Fixation: Red blood cells are lysed, and the remaining leukocytes are simultaneously fixed and permeabilized to allow for intracellular antibody staining.[10]

-

Antibody Staining: Cells are stained with a cocktail of fluorochrome-conjugated antibodies. This includes antibodies against cell surface markers to identify specific leukocyte subpopulations (e.g., CD3 for T-cells, CD14 for monocytes) and an antibody against the phosphorylated form of the target STAT protein (e.g., anti-pSTAT3, anti-pSTAT5).

-

Flow Cytometry Analysis: Samples are acquired on a flow cytometer. The level of pSTAT is quantified as the median fluorescence intensity (MFI) within each gated cell population.

-

Data Analysis: The percentage of inhibition of STAT phosphorylation is calculated for each this compound concentration relative to the stimulated vehicle control. IC50 curves are then generated.

Ex Vivo Cytokine Secretion Assay in Co-culture Models

This method assesses the effect of this compound on the production of inflammatory mediators in a more complex cellular environment that mimics tissue-level interactions.

Objective: To measure the inhibitory effect of this compound on the production of pro-inflammatory cytokines and matrix metalloproteinases (MMPs) from synovial fibroblasts stimulated by T-helper cells.

Methodology:

-

Cell Isolation and Culture: Synovial fibroblasts (SF) are isolated from tissue and cultured. T-helper (Th) cells are isolated from peripheral blood.

-

Co-culture Setup: SFs are plated and allowed to adhere. Th cells are then added to the wells, creating a co-culture system.

-

Drug Treatment: The co-cultures are treated with various concentrations of this compound or a vehicle control.

-

Stimulation: The cells are stimulated to induce an inflammatory response (e.g., with anti-CD3/CD28 for T-cell activation, which in turn activates the SFs).

-

Supernatant Collection: After an incubation period (e.g., 24-48 hours), the culture supernatants are collected.

-

Cytokine Quantification: The concentrations of secreted cytokines (e.g., IL-6, IFNγ, IL-17A) and MMPs (e.g., MMP3) in the supernatant are measured using a multiplex immunoassay (e.g., Luminex) or ELISA.

-

Data Analysis: The reduction in cytokine/MMP concentration is calculated for each this compound concentration to determine its inhibitory effect.

Conclusion

The pharmacodynamic profile of this compound has been extensively characterized using a variety of robust ex vivo models. These studies consistently demonstrate its potent and selective inhibition of JAK1-dependent signaling. Data from whole blood assays confirm its ability to block STAT phosphorylation downstream of key inflammatory cytokines at clinically relevant concentrations. Furthermore, more complex co-culture models reveal its capacity to suppress the production of multiple inflammatory mediators involved in the pathophysiology of autoimmune diseases. This body of ex vivo evidence provides a strong mechanistic foundation for the observed clinical efficacy and safety profile of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Clinical Pharmacokinetics of this compound: Review of Data Relevant to the Rheumatoid Arthritis Indication - PMC [pmc.ncbi.nlm.nih.gov]

- 3. RINVOQ® (this compound) Mechanism of Action [rinvoqhcp.com]

- 4. Molecular Modeling Insights into this compound Selectivity upon Binding to JAK Protein Family - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro and in vivo characterization of the JAK1 selectivity of this compound (ABT-494) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro and in vivo characterization of the JAK1 selectivity of this compound (ABT-494) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Targeting of Janus Kinases Limits Pro-Inflammatory but Also Immunosuppressive Circuits in the Crosstalk between Synovial Fibroblasts and Lymphocytes [mdpi.com]

- 10. academic.oup.com [academic.oup.com]

- 11. Preferential Inhibition of JAK1 Relative to JAK3 by this compound: Exposure-Response Analyses of Ex Vivo Data From 2 Phase 1 Clinical Trials and Comparison to Tofacitinib - Publications - Immune-Mediated Inflammatory Disease Forum [imidforum.com]

Methodological & Application

Application Notes: Upadacitinib in Animal Models of Rheumatoid Arthritis

Introduction

Rheumatoid arthritis (RA) is a chronic, systemic autoimmune disease characterized by inflammation of the synovial joints, leading to progressive joint destruction, disability, and reduced quality of life.[1] The pathogenesis of RA involves a complex interplay of immune cells and pro-inflammatory cytokines.[1][2] A key signaling cascade implicated in this process is the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway, which mediates the effects of numerous cytokines crucial to RA pathology.[2][3][4]

Upadacitinib (ABT-494) is an orally administered, selective JAK1 inhibitor.[5][6][7] By preferentially targeting JAK1, this compound aims to potently block pro-inflammatory cytokine signaling while minimizing off-target effects associated with broader JAK inhibition.[5][7] Its efficacy has been demonstrated in various preclinical and clinical settings.[4][5] These notes provide an overview of this compound's mechanism of action and detailed protocols for its application in established animal models of rheumatoid arthritis, intended for researchers, scientists, and drug development professionals.

Mechanism of Action: The JAK-STAT Signaling Pathway

The JAK-STAT pathway is a critical intracellular signaling cascade for a wide array of cytokines and growth factors involved in immunity and inflammation.[2][4] In rheumatoid arthritis, pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Interferon-gamma (IFN-γ) bind to their respective receptors on the cell surface.[2][8] This binding event activates receptor-associated Janus kinases (JAKs), which then phosphorylate each other and the receptor itself.[1][2] These phosphorylated sites serve as docking points for Signal Transducer and Activator of Transcription (STAT) proteins.[2][4] Once docked, STATs are phosphorylated by the JAKs, causing them to dimerize and translocate to the nucleus, where they act as transcription factors to regulate the expression of genes involved in inflammation, immune response, and cell proliferation.[1][2][4]

This compound exerts its therapeutic effect by acting as a competitive inhibitor of ATP at the tyrosine kinase domain of JAK1, thereby preventing the phosphorylation and activation of the downstream signaling cascade.[2] Its selectivity for JAK1 is integral to its function, as JAK1 is a key component in the signaling of many pro-inflammatory cytokines implicated in RA.[5][8]

Experimental Protocols for Animal Models of Rheumatoid Arthritis

Two of the most common and well-established animal models for studying RA are the Adjuvant-Induced Arthritis (AIA) model in rats and the Collagen-Induced Arthritis (CIA) model in rats and mice.

Adjuvant-Induced Arthritis (AIA) in Rats

The AIA model is characterized by a rapid onset of severe inflammation, paw swelling, and subsequent bone and cartilage destruction. It is particularly useful for assessing the anti-inflammatory and bone-protective effects of therapeutic agents.[8]

Methodology

-

Animals : Lewis rats are commonly used for this model. Animals should be allowed to acclimatize for at least one week before the start of the experiment.

-

Induction : Arthritis is induced by a single intradermal injection of Freund's Complete Adjuvant (FCA) into the base of the tail or a footpad.

-

Disease Onset and Monitoring : The first signs of disease, typically paw swelling in the non-injected paws, appear around day 7 post-induction.[5][8] Disease progression should be monitored daily or every other day by measuring paw volume (plethysmometry) and assigning a clinical arthritis score.

-

Treatment Protocol :

-

Endpoint Analysis :

-

Paw Swelling : Continue to measure paw volume throughout the study.

-

Bone Destruction : At day 18, paws are harvested for analysis. Bone erosion and changes in bone volume are quantified using micro-computed tomography (μCT).[5][8]

-

Histopathology : Harvested joints are processed for histological analysis to assess synovial hypertrophy, inflammation, cartilage damage, and bone erosion.[5][8]

-

Collagen-Induced Arthritis (CIA)

The CIA model is widely used as it shares many immunological and pathological features with human RA, including the production of autoantibodies and T-cell-mediated joint inflammation.

Methodology

-

Animals : DBA/1 mice or Lewis rats are susceptible strains for this model.

-

Induction :

-

Primary Immunization (Day 0) : Animals are immunized with an emulsion of Type II collagen (e.g., bovine or chicken) and Freund's Complete Adjuvant (CFA) via intradermal injection at the base of the tail.

-

Booster Immunization (Day 21) : A booster injection containing Type II collagen emulsified with Freund's Incomplete Adjuvant (IFA) is administered to enhance the arthritic response.

-

-

Disease Onset and Monitoring : Arthritis typically develops 2-4 weeks after the primary immunization. Animals should be monitored daily for signs of arthritis, including paw swelling and redness. A clinical scoring system (e.g., 0-4 scale per paw) is used to quantify disease severity.

-

Treatment Protocol :

-

Dosing : Once clinical signs of arthritis are established, animals are randomized into treatment groups. This compound or vehicle is administered orally, typically once daily.

-

Duration : Treatment is continued for a predefined period (e.g., 2-4 weeks) until the study endpoint.

-

-

Endpoint Analysis :

-

Clinical Score : Arthritis scores and paw thickness measurements are recorded throughout the study.

-

Histopathology : At the end of the study, joints are collected for histological assessment of inflammation, pannus formation, and cartilage/bone erosion.

-

Biomarker Analysis : Blood samples can be collected to measure levels of pro-inflammatory cytokines (e.g., IL-1β, IL-6) and anti-collagen antibodies.[4]

-

Efficacy Data of this compound in Animal Models

The following tables summarize key quantitative findings from preclinical studies of this compound in RA animal models.

Table 1: Efficacy of this compound in the Rat Adjuvant-Induced Arthritis (AIA) Model

| Dose (Oral) | Outcome Measure | Result | Source |

| 3 and 10 mg/kg | Paw Swelling | Dose- and exposure-dependent reductions. | [5][8] |

| 3 and 10 mg/kg | Bone Volume / Destruction | Dose-dependent reduction in bone volume loss and protection from bone destruction as measured by μCT. | [5] |

| 3 and 10 mg/kg | Histological Endpoints | Improvement in synovial hypertrophy, inflammation, cartilage damage, and bone erosion. | [5][8] |

Table 2: Efficacy of this compound in the Mouse Collagen-Induced Arthritis (CIA) Model

| Treatment | Outcome Measure | Result | Source |

| This compound (JAK1 inhibitor) | Plasma IL-1β | Downregulation compared to control group. | [4] |

| This compound (JAK1 inhibitor) | Plasma IL-6 | Downregulation compared to control group. | [4] |

| This compound (JAK1 inhibitor) | Plasma IL-16 | Downregulation compared to control group. | [4] |

Note: A study noted that results similar to those in the AIA model were observed in a rat CIA model, but the specific data were not shown.[5][8]

Summary

This compound demonstrates significant efficacy in preclinical animal models of rheumatoid arthritis. In the rat AIA model, it produces dose-dependent reductions in paw swelling and protects against the structural joint damage characteristic of the disease.[5][8] In the mouse CIA model, this compound treatment leads to a reduction in key pro-inflammatory cytokines, consistent with its mechanism as a JAK1 inhibitor.[4] These application notes and protocols provide a framework for researchers to effectively utilize these models to further investigate the therapeutic potential of this compound and other JAK inhibitors for the treatment of rheumatoid arthritis.

References

- 1. academic.oup.com [academic.oup.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Treatment of rheumatoid arthritis with baricitinib or this compound is associated with reduced scaffold protein NEDD9 levels in CD4+ T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. wuxibiology.com [wuxibiology.com]

- 5. researchgate.net [researchgate.net]

- 6. Treatment with this compound Results in the Normalization of Key Pathobiologic Pathways in Patients with Rheumatoid Arthritis - ACR Meeting Abstracts [acrabstracts.org]

- 7. This compound in Rheumatoid Arthritis: A Benefit–Risk Assessment Across a Phase III Program - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vitro and in vivo characterization of the JAK1 selectivity of this compound (ABT-494) - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Utilizing Upadacitinib in 3D Organoid Models of Inflammatory Bowel Disease

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammatory Bowel Disease (IBD), encompassing Crohn's Disease (CD) and Ulcerative Colitis (UC), is characterized by chronic inflammation of the gastrointestinal tract. Patient-derived 3D organoids have emerged as a powerful in vitro tool, faithfully recapitulating key aspects of IBD pathophysiology, including compromised epithelial barrier integrity, inflammation, and fibrotic remodeling.[1] This platform offers a valuable model for preclinical drug evaluation. Upadacitinib, a selective Janus kinase 1 (JAK1) inhibitor, has shown efficacy in treating IBD by modulating inflammatory cytokine signaling.[2][3] These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in 3D IBD organoid models to assess its therapeutic potential.

Mechanism of Action: this compound and the JAK-STAT Pathway

This compound is an oral, selective, and reversible JAK inhibitor that potently inhibits JAK1.[2][4] The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade for numerous pro-inflammatory cytokines implicated in IBD, such as Interleukin-6 (IL-6), IL-12, and IL-23.[3] By inhibiting JAK1, this compound blocks the phosphorylation and activation of downstream STAT proteins, which in turn prevents their translocation to the nucleus and the transcription of inflammatory genes.[4][5] This targeted inhibition of the JAK-STAT pathway leads to a reduction in the production of pro-inflammatory mediators, thereby ameliorating the inflammatory response characteristic of IBD.

dot graph "JAK_STAT_Signaling_Pathway" { rankdir=TB; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [arrowhead=vee];

// Nodes Cytokine [label="Pro-inflammatory Cytokines\n(e.g., IL-6)", fillcolor="#FBBC05", fontcolor="#202124"]; Receptor [label="Cytokine Receptor", fillcolor="#F1F3F4", fontcolor="#202124"]; JAK1 [label="JAK1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; STAT [label="STAT", fillcolor="#34A853", fontcolor="#FFFFFF"]; pSTAT [label="pSTAT\n(Dimerization)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Gene [label="Inflammatory Gene\nTranscription", fillcolor="#EA4335", fontcolor="#FFFFFF"]; this compound [label="this compound", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Cytokine -> Receptor [label="Binding"]; Receptor -> JAK1 [label="Activation"]; JAK1 -> STAT [label="Phosphorylation"]; STAT -> pSTAT; pSTAT -> Nucleus [label="Translocation"]; Nucleus -> Gene; this compound -> JAK1 [label="Inhibition", style=dashed, color="#EA4335"]; }

Caption: this compound inhibits the JAK-STAT signaling pathway.

Experimental Workflow for Assessing this compound in IBD Organoid Models

The following workflow outlines the key steps for evaluating the efficacy of this compound in mitigating inflammatory and fibrotic phenotypes in IBD organoid models.

dot graph "Experimental_Workflow" { rankdir=LR; node [shape=box, style="filled", fontname="Arial", fontsize=10];

// Nodes Start [label="Start:\nIBD Patient Biopsy", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Culture [label="Organoid Culture &\nExpansion", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Induce [label="Induce IBD Phenotype:\n- Inflammation (TNF-α)\n- Fibrosis (TNF-α + TGF-β1)", fillcolor="#FBBC05", fontcolor="#202124"]; Treat [label="Treat with\nthis compound\n(Dose-Response)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Assay [label="Perform Assays:\n- ELISA (IL-6)\n- TEER (Barrier Function)\n- RT-qPCR (Fibrosis Markers)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analyze [label="Data Analysis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Culture; Culture -> Induce; Induce -> Treat; Treat -> Assay; Assay -> Analyze; }

Caption: Experimental workflow for this compound testing.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the expected quantitative outcomes of this compound treatment in 3D IBD organoid models based on its known mechanism of action. Disclaimer: The following data is representative and intended for illustrative purposes. Actual results may vary depending on experimental conditions and donor variability.

Table 1: Effect of this compound on Pro-Inflammatory Cytokine Secretion

| Treatment Group | IL-6 Concentration (pg/mL) | % Inhibition of IL-6 |

| Healthy Control (Untreated) | 50 ± 10 | N/A |

| IBD Model (TNF-α) | 500 ± 50 | 0% |

| IBD Model + this compound (10 nM) | 250 ± 30 | 50% |

| IBD Model + this compound (100 nM) | 100 ± 20 | 80% |

| IBD Model + this compound (1 µM) | 60 ± 15 | 88% |

Table 2: Effect of this compound on Epithelial Barrier Function

| Treatment Group | TEER (Ω·cm²) | % Restoration of Barrier Function |

| Healthy Control (Untreated) | 300 ± 25 | N/A |

| IBD Model (TNF-α) | 100 ± 15 | 0% |

| IBD Model + this compound (10 nM) | 180 ± 20 | 40% |

| IBD Model + this compound (100 nM) | 250 ± 22 | 75% |

| IBD Model + this compound (1 µM) | 280 ± 20 | 90% |

Table 3: Effect of this compound on Fibrosis-Related Gene Expression

| Treatment Group | COL1A1 (Fold Change) | FN1 (Fold Change) |

| Healthy Control (Untreated) | 1.0 ± 0.2 | 1.0 ± 0.3 |

| Fibrosis Model (TNF-α + TGF-β1) | 8.0 ± 1.5 | 6.0 ± 1.2 |

| Fibrosis Model + this compound (100 nM) | 4.0 ± 0.8 | 3.0 ± 0.6 |

| Fibrosis Model + this compound (1 µM) | 2.0 ± 0.5 | 1.5 ± 0.4 |

Experimental Protocols

Protocol 1: Generation and Culture of Human Colonic Organoids from IBD Patient Biopsies

This protocol is adapted from established methods for generating patient-derived organoids.

Materials:

-

Colonic biopsies from IBD patients

-

Chelation buffer (e.g., Gentle Cell Dissociation Reagent)

-

Matrigel®

-

Human IntestiCult™ Organoid Growth Medium

-

24-well culture plates

Procedure:

-

Collect colonic biopsies in a sterile collection tube on ice.

-

Wash the biopsies multiple times with cold PBS to remove debris.

-

Incubate the biopsies in chelation buffer for 30-60 minutes on a rocker at 4°C to release the intestinal crypts.

-

Vigorously shake the tube to further release the crypts and then filter the suspension through a 70 µm cell strainer.

-

Centrifuge the filtrate to pellet the crypts.

-

Resuspend the crypt pellet in Matrigel® and plate 50 µL domes in a pre-warmed 24-well plate.

-

Allow the Matrigel® to solidify at 37°C for 15-20 minutes.

-

Overlay the domes with Human IntestiCult™ Organoid Growth Medium.

-

Culture the organoids at 37°C and 5% CO₂, changing the medium every 2-3 days.

-

Passage the organoids every 7-10 days by mechanically disrupting them and re-plating in fresh Matrigel®.

Protocol 2: Induction of an IBD Phenotype in 3D Organoid Models

A. Induction of Inflammation:

-

Culture established organoids for 3-4 days.

-

Replace the culture medium with fresh medium containing a pro-inflammatory cytokine, typically recombinant human TNF-α (10-50 ng/mL).

-

Incubate for 24-72 hours to induce an inflammatory response, characterized by increased cytokine secretion and compromised barrier function.

B. Induction of Fibrosis:

-

Culture established organoids for 3-4 days.

-

Treat the organoids with TNF-α (10-50 ng/mL) for 24 hours.

-

Following the initial TNF-α treatment, add a combination of TNF-α (10-50 ng/mL) and TGF-β1 (5-10 ng/mL) to the culture medium.

-

Continue the co-treatment for an additional 3-4 days to induce a fibrotic phenotype, characterized by the upregulation of extracellular matrix proteins.

Protocol 3: Treatment of IBD Organoid Models with this compound

-

Prepare a stock solution of this compound in DMSO.

-

On the day of treatment, dilute the this compound stock solution in the appropriate culture medium to achieve the desired final concentrations (e.g., a dose-response range from 1 nM to 10 µM).

-

For inflammation models, add this compound concurrently with the inflammatory stimulus (e.g., TNF-α).

-

For fibrosis models, add this compound concurrently with the TNF-α and TGF-β1 co-treatment.

-

Include appropriate vehicle controls (DMSO).

-

Incubate the organoids for the desired treatment duration (typically 24-72 hours for inflammation and 3-4 days for fibrosis).

Protocol 4: Assessment of Therapeutic Efficacy

A. Quantification of IL-6 Secretion by ELISA:

-

Collect the culture supernatant from each treatment group.

-

Centrifuge the supernatant to remove any cellular debris.

-

Perform an enzyme-linked immunosorbent assay (ELISA) for human IL-6 according to the manufacturer's instructions.

-

Measure the absorbance using a plate reader and calculate the concentration of IL-6 based on a standard curve.

B. Measurement of Epithelial Barrier Function (TEER):

-

Culture organoids as a 2D monolayer on Transwell® inserts.

-

Induce inflammation and treat with this compound as described above.

-

Measure the Transepithelial Electrical Resistance (TEER) at various time points using an EVOM2™ Epithelial Voltohmmeter.

-

Calculate the TEER in Ω·cm² by multiplying the resistance value by the surface area of the Transwell® insert.

C. Analysis of Fibrosis-Related Gene Expression by RT-qPCR:

-

Harvest the organoids from each treatment group and extract total RNA using a suitable kit.

-

Synthesize cDNA from the extracted RNA.

-

Perform quantitative real-time PCR (RT-qPCR) using primers for fibrosis-related genes (e.g., COL1A1, FN1, ACTA2) and a housekeeping gene (e.g., GAPDH).

-

Analyze the relative gene expression using the ΔΔCt method.

Conclusion

The use of 3D IBD organoid models provides a physiologically relevant platform for evaluating the therapeutic efficacy of drugs like this compound. These detailed protocols and application notes offer a framework for researchers to investigate the impact of this compound on key aspects of IBD pathogenesis, including inflammation, epithelial barrier dysfunction, and fibrosis. This approach can facilitate the preclinical development of novel therapies for IBD and contribute to a better understanding of their mechanisms of action.

References

- 1. TOFACITINIB UPTAKE BY PATIENT-DERIVED INTESTINAL ORGANOIDS PREDICTS INDIVIDUAL CLINICAL RESPONSIVENESS - Digestive Disease Week [ddw.digitellinc.com]

- 2. Intestinal organoids in inflammatory bowel disease: advances, applications, and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Intestinal Organoids as a Tool for Inflammatory Bowel Disease Research - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Role of Organoids as a Novel Platform for Modeling of Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Modeling Inflammatory Bowel Disease by Intestinal Organoids - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Elucidating the Downstream Targets of Upadacitinib Using Lentiviral-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Upadacitinib (RINVOQ®) is an oral, selective Janus kinase (JAK) 1 inhibitor approved for the treatment of several immune-mediated inflammatory diseases.[1][2] Its primary mechanism of action is the inhibition of JAK1, which plays a crucial role in the signaling of pro-inflammatory cytokines.[3][4] By blocking JAK1, this compound modulates the JAK-STAT signaling pathway, preventing the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins.[5][6] This disruption of the signaling cascade leads to a reduction in the inflammatory response. Understanding the full spectrum of this compound's downstream targets is essential for elucidating its complete mechanism of action, identifying potential biomarkers, and exploring new therapeutic applications.

Lentiviral-based assays offer a powerful and versatile platform for studying the downstream effects of kinase inhibitors like this compound in a cellular context. These methods allow for stable and efficient gene delivery into a wide range of cell types, including primary and non-dividing cells.[7] This document provides detailed application notes and protocols for utilizing lentiviral-based reporter assays, shRNA (short hairpin RNA) screens, and CRISPR-Cas9 screens to identify and validate the downstream targets of this compound.

Data Presentation

This compound Potency and Downstream Effects

The following tables summarize key quantitative data regarding this compound's inhibitory activity on JAK kinases and its downstream effects on STAT phosphorylation and cytokine signaling.

| Target | Assay Type | IC50 (nM) | Reference |

| JAK1 | Enzymatic Assay | 43 | |

| JAK2 | Enzymatic Assay | 120 | |

| JAK3 | Enzymatic Assay | 2300 | |

| TYK2 | Enzymatic Assay | 4700 |

Table 1: this compound In Vitro Inhibitory Activity against JAK Isoforms. This table displays the half-maximal inhibitory concentration (IC50) of this compound for each of the four JAK family members, demonstrating its selectivity for JAK1.

| Downstream Target | Stimulus | Cell Type | EC50 (nM) | Reference |

| pSTAT3 | IL-6 | Human Whole Blood | 60.7 | |

| pSTAT5 | IL-7 | Human Whole Blood | 125 |

Table 2: this compound Inhibition of STAT Phosphorylation. This table shows the half-maximal effective concentration (EC50) of this compound for the inhibition of IL-6-induced STAT3 phosphorylation and IL-7-induced STAT5 phosphorylation in human whole blood.

| Cytokine Pathway | Cell Type | Effect of this compound | Reference |

| IL-2, IL-4, IL-15, IL-21 (JAK1/3 dependent) | Human PBMCs | Potent Inhibition | [4] |

| IL-6 (JAK1/2 dependent) | CD4+ T cells, Monocytes | Inhibition | [4] |

| IFN-γ (JAK1/2 dependent) | Monocytes | Potent Inhibition | [4] |

| IL-10 (JAK1/TYK2 dependent) | T cells, NK cells | Inhibition | [4] |

| IL-3, GM-CSF (JAK2/2 dependent) | Monocytes | Potent Inhibition | [4] |

Table 3: Qualitative Summary of this compound's Effect on Cytokine Signaling Pathways. This table outlines the inhibitory effect of this compound on various cytokine-induced signaling pathways in different human peripheral blood mononuclear cell (PBMC) subtypes.

Visualizations

Caption: this compound's Mechanism of Action in the JAK-STAT Pathway.

Caption: Workflow for a Lentiviral STAT-Reporter Assay.

Caption: Logic of a Lentiviral shRNA/CRISPR Negative Selection Screen.

Experimental Protocols

Protocol 1: Lentiviral STAT3-Luciferase Reporter Assay to Quantify this compound Activity

This protocol describes how to measure the inhibitory effect of this compound on the STAT3 signaling pathway using a lentiviral-based luciferase reporter assay.

Materials:

-

HEK293T cells (for lentivirus production)

-

Target immune cell line (e.g., THP-1, Jurkat)

-

Lentiviral vector with a STAT3-responsive element driving firefly luciferase expression

-

Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)

-

Transfection reagent

-

This compound

-

Recombinant human IL-6

-

Luciferase assay reagent

-

96-well white, clear-bottom plates

-

Cell culture medium and supplements

Procedure:

-

Lentivirus Production:

-

Co-transfect HEK293T cells with the STAT3-luciferase reporter lentiviral vector and packaging plasmids using a suitable transfection reagent.

-

Collect the virus-containing supernatant 48 and 72 hours post-transfection.

-

Pool and filter the supernatant through a 0.45 µm filter.

-

Titer the lentivirus to determine the optimal multiplicity of infection (MOI).

-

-

Transduction of Target Cells:

-

Seed target cells in a 96-well plate.

-

Transduce the cells with the STAT3-luciferase reporter lentivirus at an optimized MOI in the presence of polybrene (8 µg/mL).

-

Incubate for 48-72 hours to allow for stable integration and expression of the reporter construct.

-

(Optional) Select for successfully transduced cells using an appropriate antibiotic marker if present on the lentiviral vector.

-

-

This compound Treatment and Cytokine Stimulation:

-

Prepare a serial dilution of this compound in cell culture medium.

-

Replace the medium on the transduced cells with the this compound dilutions.

-

Pre-incubate the cells with this compound for 1-2 hours.

-

Stimulate the cells with a pre-determined optimal concentration of IL-6 to activate the JAK1-STAT3 pathway. Include a non-stimulated control.

-

Incubate for an additional 6-24 hours.

-

-

Luciferase Assay:

-

Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Normalize the luciferase signal to a control (e.g., a co-transfected Renilla luciferase vector or cell viability).

-

Plot the normalized luciferase activity against the this compound concentration.

-

Calculate the IC50 value of this compound for STAT3 pathway inhibition.

-

Protocol 2: Pooled Lentiviral shRNA Library Screen to Identify Novel Downstream Targets

This protocol outlines a negative selection screen to identify genes that, when silenced, enhance the cytotoxic or cytostatic effects of this compound, suggesting their involvement in pathways that confer resistance to JAK1 inhibition.

Materials:

-

A suitable cancer or immune cell line sensitive to this compound-induced growth inhibition.

-

Pooled lentiviral shRNA library (targeting the human kinome, for example).

-

Lentiviral packaging plasmids.

-

This compound.

-

Next-generation sequencing (NGS) platform and reagents.

Procedure:

-

Lentivirus Production and Titer Determination:

-

Produce a high-titer pooled lentiviral shRNA library as described in Protocol 1.

-

Accurately determine the viral titer to achieve a low MOI (0.1-0.3) during transduction.

-

-

Library Transduction and Selection:

-

Transduce a sufficient number of cells to ensure adequate representation of each shRNA in the library (at least 500 cells per shRNA).

-

Select for transduced cells using the appropriate antibiotic.

-

Expand the transduced cell population.

-

-

This compound Treatment:

-

Split the transduced cell population into two groups: a control group (treated with vehicle, e.g., DMSO) and a treatment group (treated with a pre-determined IC20-IC50 concentration of this compound).

-

Culture the cells for a sufficient period to allow for the depletion of shRNAs that sensitize cells to this compound (typically 10-14 days).

-

Maintain a minimum cell number throughout the screen to preserve library representation.

-

-

Genomic DNA Extraction and shRNA Sequencing:

-

Harvest cells from both the control and treatment groups.

-

Extract genomic DNA.

-

Amplify the integrated shRNA sequences using PCR with primers flanking the shRNA cassette.

-

Perform NGS to determine the relative abundance of each shRNA in both populations.

-

-

Data Analysis and Hit Identification:

-

Align the sequencing reads to the shRNA library database.

-

Calculate the fold change in abundance for each shRNA in the this compound-treated group compared to the control group.

-

Identify shRNAs that are significantly depleted in the treated population. These correspond to genes whose knockdown sensitizes cells to this compound.

-

Protocol 3: Lentiviral CRISPR-Cas9 Knockout Screen for Target Validation

This protocol describes a pooled CRISPR-Cas9 knockout screen to validate the findings from the shRNA screen or to perform a primary screen for genes whose knockout sensitizes cells to this compound.[1][3]

Materials:

-

A cell line stably expressing Cas9 nuclease.

-

A pooled lentiviral sgRNA (single guide RNA) library.

-

This compound.

-

NGS platform and reagents.

Procedure:

-

Lentiviral sgRNA Library Production:

-

Produce a high-titer pooled lentiviral sgRNA library.

-

-

Library Transduction:

-

Transduce the Cas9-expressing cell line with the sgRNA library at a low MOI.

-

Select for transduced cells.

-

-

This compound Treatment:

-

Similar to the shRNA screen, treat a population of the transduced cells with this compound and maintain a vehicle-treated control population.

-

-

Genomic DNA Extraction and sgRNA Sequencing:

-

Extract genomic DNA from both populations.

-

Amplify the integrated sgRNA sequences.

-

Perform NGS to quantify the abundance of each sgRNA.

-

-

Data Analysis and Target Validation:

-